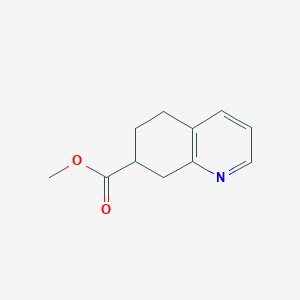
Methyl 5,6,7,8-tetrahydroquinoline-7-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5,6,7,8-tetrahydroquinoline-7-carboxylate: is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5,6,7,8-tetrahydroquinoline-7-carboxylate typically involves the reaction of 5,6,7,8-tetrahydroquinoline with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the ester linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: Methyl 5,6,7,8-tetrahydroquinoline-7-carboxylate can undergo oxidation reactions to form quinoline derivatives with different oxidation states.
Reduction: The compound can be reduced to form various hydrogenated derivatives.
Substitution: It can participate in substitution reactions where functional groups on the quinoline ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed:
Oxidation: Quinoline N-oxides and other oxidized derivatives.
Reduction: Hydrogenated quinoline derivatives.
Substitution: Various substituted quinoline compounds depending on the reagents used.
科学研究应用
Chemistry: Methyl 5,6,7,8-tetrahydroquinoline-7-carboxylate is used as an intermediate in the synthesis of more complex quinoline derivatives
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: The compound’s derivatives are explored for their pharmacological activities. Quinoline derivatives are known for their antimalarial, antibacterial, and anticancer properties, making this compound a valuable starting point for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its derivatives are also used in the production of agrochemicals and other industrial products.
作用机制
The mechanism of action of Methyl 5,6,7,8-tetrahydroquinoline-7-carboxylate and its derivatives involves interaction with various molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
相似化合物的比较
- Methyl 5,6,7,8-tetrahydroquinoline-5-carboxylate
- Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate
- 2-Methoxy-6-oxo-5,6,7,8-tetrahydroquinoline-5-carboxylate
Comparison: Methyl 5,6,7,8-tetrahydroquinoline-7-carboxylate is unique due to its specific substitution pattern on the quinoline ring. This substitution influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and reactivity profiles, making it a distinct entity in the quinoline family.
生物活性
Methyl 5,6,7,8-tetrahydroquinoline-7-carboxylate (MTHQ) is a compound within the tetrahydroquinoline class, notable for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with MTHQ, including its mechanisms of action, antiproliferative effects, and relevant case studies.
Chemical Structure and Properties
MTHQ features a tetrahydroquinoline skeleton with a methyl ester functional group at the 7-position. Its molecular formula is C11H13NO2, and it is characterized by a bicyclic structure that contributes to its unique reactivity and biological properties. The compound is synthesized through multi-step reactions that allow for the introduction of various functional groups, enhancing its therapeutic potential.
The biological activity of MTHQ is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that it may function as an enzyme inhibitor , modulating signal transduction pathways critical for cancer cell proliferation and survival. The compound's ability to form hydrogen bonds and engage in π-π interactions with biological targets facilitates its inhibitory effects on various cellular processes .
Antiproliferative Activity
MTHQ has been investigated for its antiproliferative effects against several cancer cell lines. Notably, derivatives of tetrahydroquinolines have shown significant activity against:
- Human cervix carcinoma cells (HeLa)
- Colorectal adenocarcinoma (HT-29)
- Ovarian carcinoma (A2780)
In vitro studies reveal that MTHQ and its analogs can induce cell cycle arrest and apoptosis in these cancer cells. For instance, one study reported that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity .
Study 1: Antiproliferative Effects
A study evaluated the antiproliferative activity of several MTHQ derivatives against cancer cell lines. The results are summarized in the table below:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| MTHQ | HeLa | 3.5 |
| MTHQ | HT-29 | 2.1 |
| MTHQ | A2780 | 1.9 |
These findings suggest that modifications to the tetrahydroquinoline structure can enhance anticancer activity, with some derivatives showing significantly improved potency compared to others .
Another investigation focused on the mechanism by which MTHQ affects cancer cells. It was found that MTHQ induces mitochondrial membrane depolarization and increases reactive oxygen species (ROS) production, leading to apoptosis in A2780 cells. This study highlights the compound's potential as a chemotherapeutic agent by targeting mitochondrial function .
Additional Biological Activities
Beyond its anticancer properties, MTHQ has been studied for other biological activities:
- Antimicrobial Effects : Some derivatives have shown effectiveness against bacterial strains.
- Anti-inflammatory Properties : Research indicates potential applications in treating inflammatory conditions.
- Enzyme Inhibition : MTHQ may inhibit enzymes involved in metabolic pathways relevant to various diseases .
属性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC 名称 |
methyl 5,6,7,8-tetrahydroquinoline-7-carboxylate |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)9-5-4-8-3-2-6-12-10(8)7-9/h2-3,6,9H,4-5,7H2,1H3 |
InChI 键 |
ZJGQPTBHKRWTHW-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1CCC2=C(C1)N=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















